Cas no 82-10-0 ([1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-)
![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- structure](https://it.kuujia.com/scimg/cas/82-10-0x500.png)
82-10-0 structure
Nome del prodotto:[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-
[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-
- [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(
- 11-HYDROXYROTENONE
- Sumatrol
- Q27108358
- SCHEMBL4739987
- SUMATROL [MI]
- 69G1LPQ7X0
- (1)BENZOPYRANO(3,4-B)FURO(2,3-H)(1)BENZOPYRAN-6(6AH)-ONE, 1,2,12,12A-TETRAHYDRO-5-HYDROXY-8,9-DIMETHOXY-2-(1-METHYLETHENYL)-, (2R,6AS,12AS)-
- UNII-69G1LPQ7X0
- (2R-(2.ALPHA.,6A.ALPHA.,12A.ALPHA.))-1,2,12,12A-TETRAHYDRO-5-HYDROXY-8,9-DIMETHOXY-2-(1-METHYLETHENYL)-(1)BENZOPYRANO(3,4-B)FURO(2,3-H)(1)BENZOPYRAN-6(6AH)-ONE
- DivK1c_006541
- CHEMBL518045
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-5-hydroxy-2-isopropenyl-8,9-dimethoxy-, (-)-
- (-)-11-hydroxyrotenone
- (1S,6R,13S)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- DTXSID90231503
- 82-10-0
- CHEBI:9358
- LMPK12060024
- SUMATROL, (-)-
- KBio1_001485
- (-)-sumatrol
- SpecPlus_000445
- XS161532
- 11-hydroxy-rotenone
-
- Inchi: InChI=1S/C23H22O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,19-20,24H,1,6,9H2,2-4H3/t14-,19-,20+/m1/s1
- Chiave InChI: ZPEHYKMRUBEPSQ-XMCHAPAWSA-N
- Sorrisi: CC(=C)C1CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O
Proprietà calcolate
- Massa esatta: 410.13655304g/mol
- Massa monoisotopica: 410.13655304g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 30
- Conta legami ruotabili: 3
- Complessità: 695
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 83.4Ų
Proprietà sperimentali
- Punto di fusione: 195-196°; mp 183°; melts again at 194°
- Rotazione specifica: D20 -182° (c = 2.84 in benzene)
[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- Letteratura correlata
-
1. 1072. Structure and stereochemistry of sumatrol and malaccolL. Crombie,R. Peace J. Chem. Soc. 1961 5445
-
2. 285. The relative stereochemistry of the rotenoidsCarl Djerassi,W. D. Ollis,R. C. Russell J. Chem. Soc. 1961 1448
-
3. Flavonoids of Tephrosia procumbens—revised structure for praecansone A and conformation of praecansone BG. Venkataratnam,Erraguntla Venkata Rao,C. Vilain J. Chem. Soc. Perkin Trans. 1 1987 2723
-
4. 111. Sumatrol. Part IAlexander Robertson,George L. Rusby J. Chem. Soc. 1937 497
-
David A. Russell,Julien J. Freudenreich,Hannah L. Stewart,Andrew D. Bond,Hannah F. Sore,David R. Spring Org. Biomol. Chem. 2018 16 6395
82-10-0 ([1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-) Prodotti correlati
- 83-79-4(Rotenone)
- 3842-28-2(4-Chloro-2-(chloromethyl)pyrimidine)
- 2551115-45-6(3-(benzyloxy)methyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}azetidine-3-carboxylic acid)
- 2680696-47-1(benzyl N-(4-bromo-2-fluorophenyl)-N-(2-cyano-2-methylethyl)carbamate)
- 2227870-15-5(N,N,4-trimethyl-5-(2R)-oxiran-2-yl-1,3-thiazol-2-amine)
- 933744-16-2(4-Amino-1-methylpyrrolidin-2-one)
- 955403-64-2(3-(2-fluoro-3-methylphenyl)propan-1-ol)
- 1795084-40-0(N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide)
- 1201897-41-7(3-Methyloxathiazolidine 2,2-dioxide)
- 15031-81-9(3-methylidenepiperidine)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
